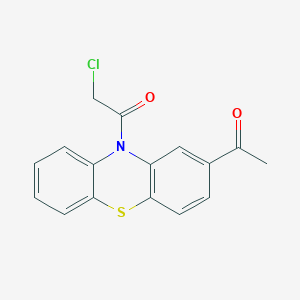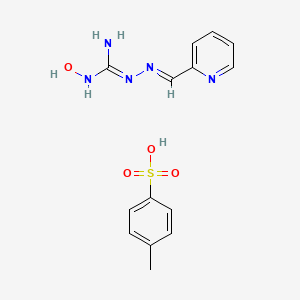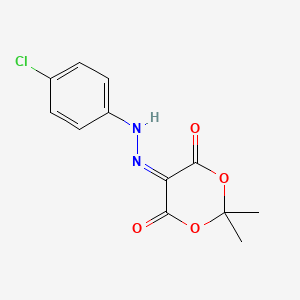![molecular formula C18H24IN3O5 B14423302 N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline CAS No. 86938-24-1](/img/structure/B14423302.png)
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline is a complex organic compound that features a carboxylic acid group, an iodinated aniline moiety, and a proline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline typically involves multiple steps, starting with the iodination of aniline to form 4-iodoaniline. This is followed by the coupling of 4-iodoaniline with a carboxylic acid derivative to form the intermediate compound. The final step involves the coupling of this intermediate with L-alanyl-L-proline under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The iodinated aniline moiety can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the iodine atom.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific proteins or enzymes.
Industry: Used in the development of novel materials and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated aniline moiety can facilitate binding to hydrophobic pockets, while the peptide backbone can interact with amino acid residues through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-Carboxy-3-(4-aminophenyl)propyl]-L-alanyl-L-proline: Similar structure but lacks the iodine atom.
N-[1-Carboxy-3-(4-bromoanilino)propyl]-L-alanyl-L-proline: Similar structure with bromine instead of iodine.
N-[1-Carboxy-3-(4-chloroanilino)propyl]-L-alanyl-L-proline: Similar structure with chlorine instead of iodine.
Uniqueness
The presence of the iodine atom in N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline makes it unique compared to its analogs. The iodine atom can enhance the compound’s binding affinity to certain targets due to its larger size and ability to participate in halogen bonding. This can result in improved biological activity and specificity.
Properties
CAS No. |
86938-24-1 |
|---|---|
Molecular Formula |
C18H24IN3O5 |
Molecular Weight |
489.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[1-carboxy-3-(4-iodoanilino)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24IN3O5/c1-11(16(23)22-10-2-3-15(22)18(26)27)21-14(17(24)25)8-9-20-13-6-4-12(19)5-7-13/h4-7,11,14-15,20-21H,2-3,8-10H2,1H3,(H,24,25)(H,26,27)/t11-,14?,15-/m0/s1 |
InChI Key |
OUXDOHAPLGPGFU-NGKXAEKTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(CCNC2=CC=C(C=C2)I)C(=O)O |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCNC2=CC=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


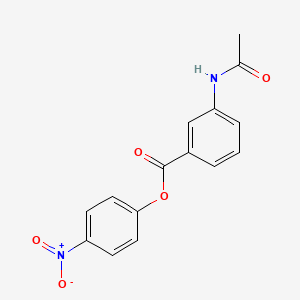
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

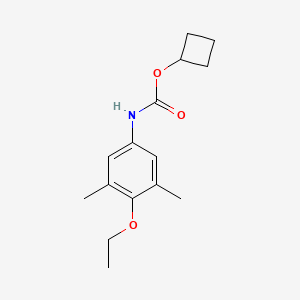
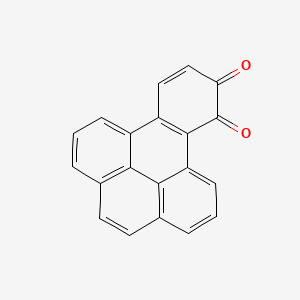
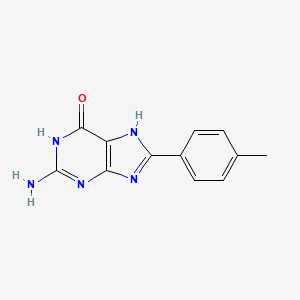
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)

![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
